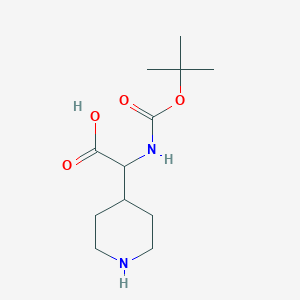![molecular formula C7H9N3 B1343793 5,6,7,8-tétrahydropyrido[3,4-d]pyrimidine CAS No. 781595-43-5](/img/structure/B1343793.png)
5,6,7,8-tétrahydropyrido[3,4-d]pyrimidine
Vue d'ensemble
Description
The compound 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine is a heterocyclic chemical structure that is a part of various synthesized derivatives with potential biological activities. The derivatives of this compound have been synthesized and studied for their electrochemical properties, antioxidant activities, and potential as ligands for receptors and proteins . These derivatives are also explored for their antibacterial properties .
Synthesis Analysis
The synthesis of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives involves various methods, including microwave and ultrasound irradiation, which offer high yields and environmentally friendly processes without the use of solvents . Other methods include the treatment of 9-aryl-6-cyanopurines with primary amines or ammonia, leading to the formation of dihydropyrimido[5,4-d]pyrimidine structures . A three-component domino reaction involving sulfonyl acetonitrile, an aromatic aldehyde, and 6-aminouracil has also been used to synthesize structurally diverse derivatives .
Molecular Structure Analysis
The molecular structure and conformation of tetrahydropyrido[3,4-d]pyrimidine derivatives have been characterized using various analytical and spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, and MS . Crystal structure determination has been undertaken to understand the influence of structural modifications on the overall molecular geometry and conformation .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these derivatives include cyclization processes, nucleophilic attacks, ring-opening reactions, intramolecular cyclization, and tautomeric equilibration . The Dimroth rearrangement is another reaction that has been observed in the formation of certain derivatives . Additionally, the Mannich reaction has been used to cyclize amines to form pyrimido[4,5-d]pyrimidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives include their electrochemical behavior and antioxidant properties. These properties have been studied using DPPH free radical scavenging and ORAC assays, as well as anodic potential oxidation measurements . The antibacterial properties of these compounds have also been investigated, showing activity against bacterial strains and fungi .
Applications De Recherche Scientifique
Inhibiteurs sélectifs d'Axl
Les dérivés de la 5,6,7,8-tétrahydropyrido[3,4-d]pyrimidine ont été découverts comme de nouveaux inhibiteurs sélectifs d'Axl . Axl et Mer sont des membres de la famille TAM (Tyro3-Axl-Mer) des récepteurs tyrosine kinases. L'inhibition sélective d'Axl par ces composés n'a pas entraîné de toxicité rétinienne chez la souris, contrairement à l'inhibition enzymatique de Mer par un inhibiteur double Axl/Mer . Cela les rend prometteurs pour des recherches plus approfondies dans ce domaine .
Inhibiteur de PI3Kδ
Le composé a été optimisé pour générer un inhibiteur de PI3Kδ hautement sélectif . PI3Kδ est une classe d'enzymes impliquées dans des fonctions cellulaires telles que la croissance cellulaire, la prolifération, la différenciation, la motilité, la survie et le trafic intracellulaire, ce qui rend ce composé potentiellement utile dans le traitement de diverses maladies .
Inhibiteurs d'Erk2
La this compound s'est avérée être un inhibiteur efficace d'Erk2 . Erk2 est un type de protéine kinase qui joue un rôle crucial dans la voie MAPK/ERK, qui est importante pour la médiation des réponses cellulaires aux signaux externes .
Activité antiproliférative
Certains dérivés de la this compound ont montré une activité antiproliférative . Cela suggère des applications potentielles dans le développement de médicaments anticancéreux .
Métabolisme des médicaments et pharmacocinétique
Le composé a montré un profil pharmacocinétique prometteur chez la souris . Cela suggère des applications potentielles dans les études de métabolisme des médicaments et de pharmacocinétique .
Maladies auto-immunes et malignités des leucocytes
Le composé a montré une efficacité dans un modèle de production d'anticorps in vivo . Cela suggère des applications potentielles dans le traitement des maladies auto-immunes et des malignités des leucocytes .
Mécanisme D'action
Target of Action
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine is known to target Axl and Mer , members of the TAM (Tyro3-Axl-Mer) family of receptor tyrosine kinases . These kinases play a crucial role in cell survival, growth, and proliferation .
Mode of Action
The compound selectively inhibits Axl, leading to a decrease in the activity of this kinase . This selective inhibition is achieved without causing retinal toxicity, a side effect observed with dual inhibitors of Axl and Mer . The compound also demonstrates potent and selective inhibition of Erk2 .
Biochemical Pathways
The inhibition of Axl and Erk2 by 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine affects multiple biochemical pathways. It leads to a knockdown of phospho-RSK levels in HepG2 cells and tumor xenografts . This suggests that the compound may interfere with the RSK signaling pathway, which is involved in cell growth and survival .
Pharmacokinetics
This suggests that the compound may have good bioavailability and could be effectively distributed and metabolized in the body .
Result of Action
The result of the action of 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine is the inhibition of Axl and Erk2, leading to a decrease in phospho-RSK levels . This can potentially affect cell growth and survival, making the compound a potential candidate for cancer treatment .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been found to interact with enzymes such as extracellular signal-regulated kinases (Erk2) and receptor tyrosine kinases like Axl and Mer . These interactions are typically inhibitory, meaning that 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine can reduce the activity of these enzymes, which are often involved in cell signaling pathways that regulate cell growth and survival .
Cellular Effects
The effects of 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine on cells are profound. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines . This compound influences cell function by modulating cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation and survival . Additionally, 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine affects gene expression and cellular metabolism, leading to reduced cell viability and increased cell death in cancer cells .
Molecular Mechanism
At the molecular level, 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine exerts its effects through several mechanisms. It binds to the active sites of target enzymes, inhibiting their activity . For instance, its interaction with Erk2 results in the inhibition of downstream signaling events, such as the phosphorylation of ribosomal S6 kinase (RSK), which is essential for protein synthesis and cell growth . Furthermore, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine can lead to sustained inhibition of target enzymes and prolonged effects on cellular function
Dosage Effects in Animal Models
The effects of 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of optimizing dosage to balance therapeutic efficacy and safety.
Metabolic Pathways
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of various metabolites, potentially leading to altered physiological states . Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as tissue permeability and the presence of binding proteins that can sequester or transport it to specific cellular compartments .
Subcellular Localization
The subcellular localization of 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine is critical for its activity and function. It is often found in the cytoplasm and nucleus, where it can interact with target enzymes and regulatory proteins . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments, ensuring that it reaches its intended sites of action .
Propriétés
IUPAC Name |
5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-2-8-4-7-6(1)3-9-5-10-7/h3,5,8H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJUBVJZKNTGRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=NC=NC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621163 | |
| Record name | 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
781595-43-5 | |
| Record name | 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H,6H,7H,8H-pyrido[3,4-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine derivatives that contribute to their inhibitory activity against Erk2?
A1: Research has identified 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine derivatives as potential inhibitors of Erk2. [] While the specific structural features responsible for this activity haven't been explicitly detailed in the provided abstracts, the presence of different substituents at the 2 and 7 positions seems crucial for modulating activity and selectivity against various kinases, including Erk2. [, , ] Further investigation into structure-activity relationships (SAR) is necessary to fully elucidate the key structural determinants for optimal Erk2 inhibition.
Q2: Can you elaborate on the synthetic routes used to prepare 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine derivatives?
A2: One common method involves reacting 5-formyl-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione with primary amines. This reaction proceeds through a proposed pathway involving a [, ]-hydrogen shift followed by cycloaddition and dehydration steps to yield the desired 6,7-dihydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-diones. [] Further modifications at the 2 and 7 positions can then be introduced to generate a diverse library of derivatives. [, , , ]
Q3: Has 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine demonstrated activity against any specific cancer cell lines?
A3: Yes, research indicates that a 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine derivative exhibits inhibitory effects on the growth of breast cancer cell line MCF-7. [] This finding suggests its potential as an anti-tumor agent, although further in-vitro and in-vivo studies are necessary to confirm these preliminary findings and explore its efficacy against other cancer types.
Q4: Are there any studies investigating the potential of 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidines as Axl inhibitors?
A4: Yes, recent research has focused on exploring 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine derivatives as novel and selective Axl inhibitors. [] While the specific details of these studies are not provided in the abstract, this highlights the potential of this scaffold for targeting Axl, a receptor tyrosine kinase implicated in cancer progression and drug resistance.
Q5: What is the significance of exploring 7-arylmethyl-substituted derivatives of 2-amino-2-pyrrolydin-1-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine?
A5: The synthesis and investigation of 7-arylmethyl-substituted derivatives of 2-amino-2-pyrrolydin-1-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine are likely driven by the goal of understanding structure-activity relationships and optimizing the biological activity of this class of compounds. [, ] By introducing various substituents on the arylmethyl group, researchers can assess their impact on factors such as target affinity, selectivity, and pharmacokinetic properties, ultimately guiding the development of more potent and drug-like molecules.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




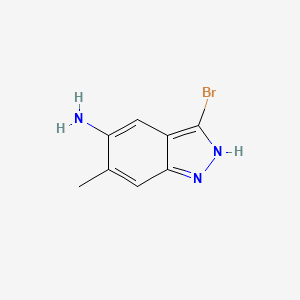
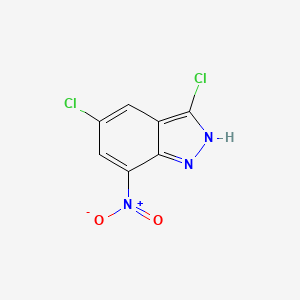
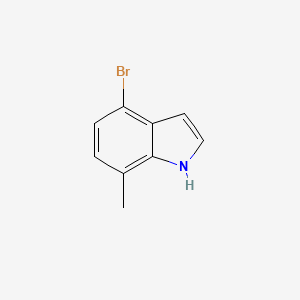

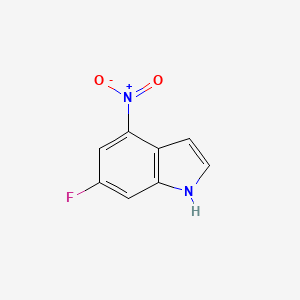
![3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1343725.png)
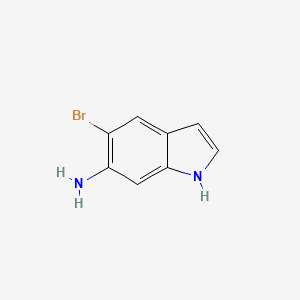

![5-Bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1343730.png)
![6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1343731.png)


